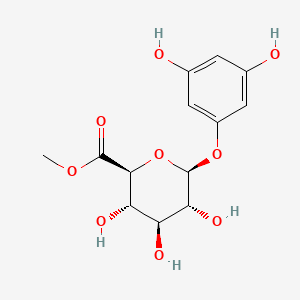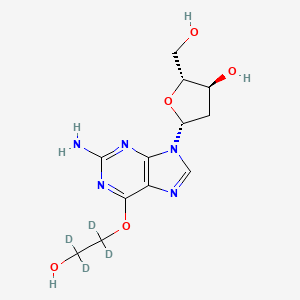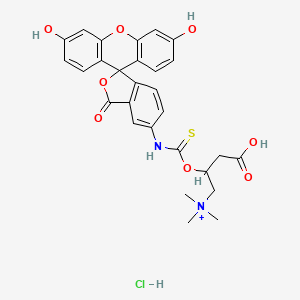
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride is a fluorescent dye derivative used in various scientific research applications. This compound is known for its ability to conjugate with proteins and other molecules, making it a valuable tool in biochemical and medical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride typically involves the reaction of fluorescein derivatives with L-carnitine and thiocarbamate. The reaction conditions often require a controlled pH environment to ensure the stability of the compound. The process may involve multiple steps, including the activation of fluorescein and the subsequent conjugation with L-carnitine and thiocarbamate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The production process ensures high purity and consistency, which is crucial for its application in research and diagnostics.
化学反応の分析
Types of Reactions
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescein derivatives, while substitution reactions can produce a variety of modified compounds with different functional groups.
科学的研究の応用
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in labeling proteins and nucleic acids for imaging and tracking within biological systems.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring.
作用機序
The mechanism of action of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride involves its ability to conjugate with thiol groups on proteins and other molecules. This conjugation forms a stable thioether bond, allowing the compound to act as a fluorescent marker. The molecular targets include cysteine residues on proteins, and the pathways involved are primarily related to protein labeling and detection.
類似化合物との比較
Similar Compounds
Fluorescein-5-maleimide: A similar fluorescent dye used for protein labeling.
Tetramethylrhodamine-5-maleimide: Another fluorescent dye with similar applications.
5-Iodoacetamido-fluorescein: Used for labeling thiol groups in proteins.
Uniqueness
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride is unique due to its specific conjugation with L-carnitine and thiocarbamate, which may provide distinct properties and applications compared to other fluorescent dyes. Its ability to form stable conjugates with proteins makes it particularly valuable in research and diagnostic applications.
特性
分子式 |
C28H28ClN2O8S+ |
|---|---|
分子量 |
588.0 g/mol |
IUPAC名 |
[3-carboxy-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyloxy]propyl]-trimethylazanium;hydrochloride |
InChI |
InChI=1S/C28H26N2O8S.ClH/c1-30(2,3)14-18(13-25(33)34)36-27(39)29-15-4-7-20-19(10-15)26(35)38-28(20)21-8-5-16(31)11-23(21)37-24-12-17(32)6-9-22(24)28;/h4-12,18H,13-14H2,1-3H3,(H3-,29,31,32,33,34,39);1H/p+1 |
InChIキー |
CVKAPVGTQDRWSJ-UHFFFAOYSA-O |
正規SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)

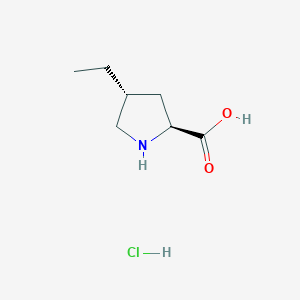

![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
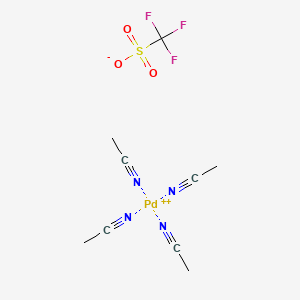
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
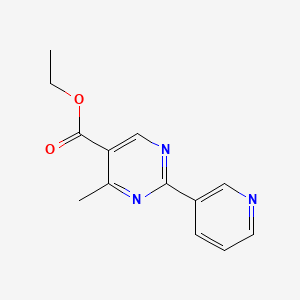
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)

